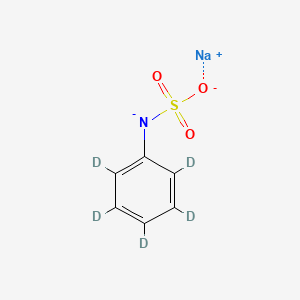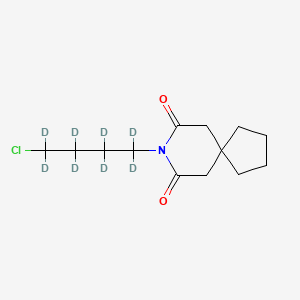
Buspirone EP impurity L-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buspirone EP impurity L-d8 is a deuterated form of Buspirone EP impurity L. It is a reference standard used in the pharmaceutical industry for the analysis and quality control of buspirone, an anxiolytic drug. The compound is chemically known as 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Buspirone EP impurity L-d8 involves the incorporation of deuterium atoms into the molecular structure of Buspirone EP impurity L. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Buspirone EP impurity L-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Buspirone EP impurity L-d8 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of buspirone and its impurities.
Biology: In studies involving the metabolism and pharmacokinetics of buspirone.
Medicine: In the development and validation of analytical methods for the quality control of buspirone formulations.
Industry: In the production and quality assurance of buspirone and its related compounds.
Wirkmechanismus
The mechanism of action of Buspirone EP impurity L-d8 is similar to that of buspirone. It primarily acts as a partial agonist at serotonin 5-HT1A receptors, modulating the release of serotonin in the brain. This interaction leads to anxiolytic effects without the sedative properties associated with other anxiolytics. The compound also affects dopaminergic and noradrenergic pathways, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Buspirone EP impurity L-d8 can be compared with other deuterated and non-deuterated impurities of buspirone, such as:
Buspirone EP impurity A-d8: Another deuterated impurity used for similar analytical purposes.
Buspirone EP impurity E-d8: A deuterated impurity with a different molecular structure.
Buspirone EP impurity L: The non-deuterated form of the compound .
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research and quality control .
Eigenschaften
Molekularformel |
C13H20ClNO2 |
|---|---|
Molekulargewicht |
265.80 g/mol |
IUPAC-Name |
8-(4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C13H20ClNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2 |
InChI-Schlüssel |
BCNBRBQCDHLCBD-IFBDEUHTSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


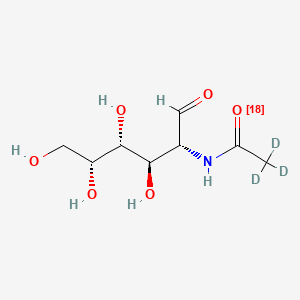
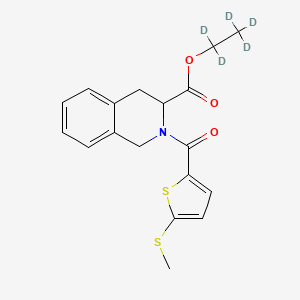
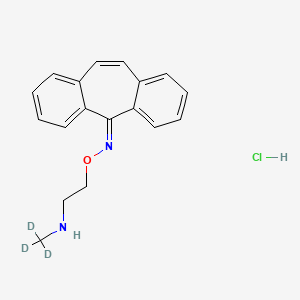

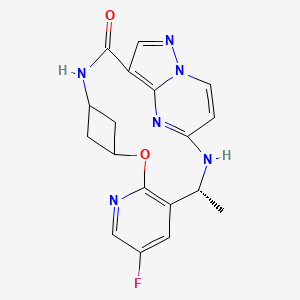
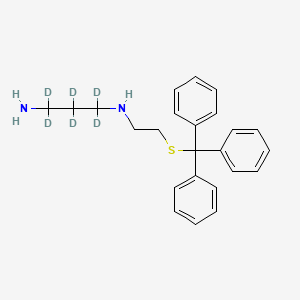

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
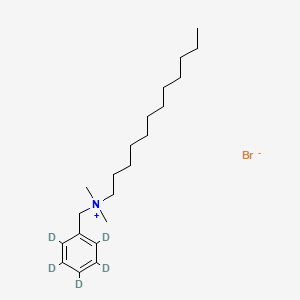
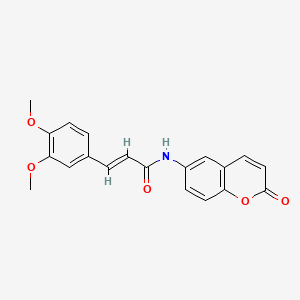

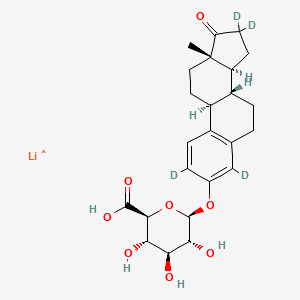
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
